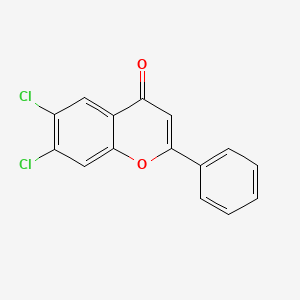
6,7-Dichloroflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dichloroflavone is a synthetic flavonoid compound characterized by the presence of chlorine atoms at the 6 and 7 positions of the flavone structure. Flavones are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloroflavone typically involves the chlorination of flavone precursors. One common method includes the reaction of flavone with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 6 and 7 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions: 6,7-Dichloroflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert this compound to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine positions, leading to the formation of various substituted flavones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroflavones.
Substitution: Substituted flavones with various functional groups.
科学的研究の応用
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Investigated for its antifungal and antimicrobial properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
作用機序
The biological effects of 6,7-Dichloroflavone are primarily attributed to its interaction with cellular targets such as enzymes and receptors. The compound can inhibit oxidative stress by scavenging free radicals and modulating signaling pathways involved in inflammation and cell proliferation. It also interacts with lipid membranes, altering their fluidity and affecting cellular functions .
類似化合物との比較
6,8-Dichloroflavone: Another chlorinated flavone with similar biological activities.
2-Chloroflavone: Known for its inhibitory activity on aldose reductase.
4′-Methylflavone: Exhibits antifungal properties
Uniqueness: 6,7-Dichloroflavone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective chlorination at the 6 and 7 positions enhances its reactivity and potential therapeutic applications compared to other flavones .
特性
CAS番号 |
288400-98-6 |
|---|---|
分子式 |
C15H8Cl2O2 |
分子量 |
291.1 g/mol |
IUPAC名 |
6,7-dichloro-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H8Cl2O2/c16-11-6-10-13(18)8-14(9-4-2-1-3-5-9)19-15(10)7-12(11)17/h1-8H |
InChIキー |
ZHOKHUPIQOYNLF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC(=C(C=C3O2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11834138.png)
![7-Bromo-2-methylpyrimido[5,4-b]quinolin-4-ol](/img/structure/B11834139.png)
![Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B11834165.png)
![tert-butyl 4-hydroxy-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B11834172.png)
![4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B11834175.png)
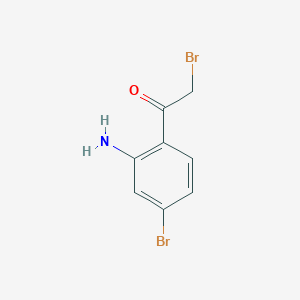

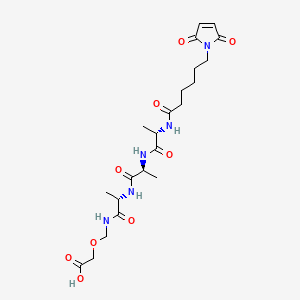
![[4-(2-Methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl]acetic acid](/img/structure/B11834212.png)
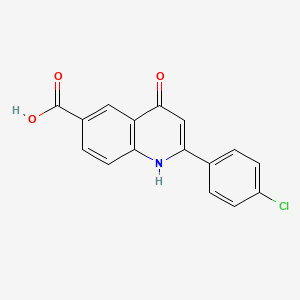
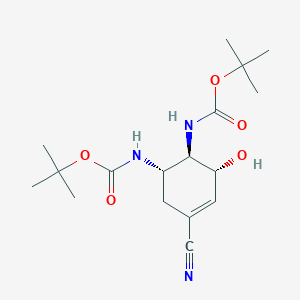
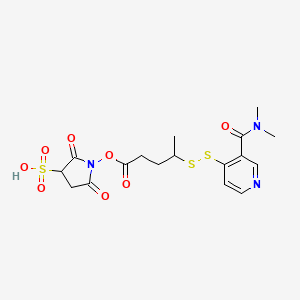
![2-Amino-4-phenyl-5H-chromeno[3,4-C]pyridine-1-carbonitrile](/img/structure/B11834248.png)
![4-(1-ethoxyethoxy)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11834251.png)
